N-(3-{[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide
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Overview
Description
N-(3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 2,6-dichlorobenzaldehyde and 3-(4-methylbenzoyl)hydrazine. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions.
Preparation Methods
The synthesis of N-(3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE typically involves the following steps:
Condensation Reaction: The compound is synthesized by heating 2,6-dichlorobenzaldehyde with 3-(4-methylbenzoyl)hydrazine in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Purification: The resulting product is then purified by recrystallization from an appropriate solvent to obtain the pure Schiff base hydrazone.
Chemical Reactions Analysis
N-(3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities
Coordination Chemistry: Due to its ability to form stable complexes with metal ions, it is used in the synthesis of coordination compounds that can serve as models for biologically important species.
Material Science: The compound is explored for its use in the development of liquid crystal materials and supramolecular switches.
Mechanism of Action
The mechanism of action of N-(3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes and metal ions. The compound’s hydrazone moiety exhibits significant pharmacological and biological activities due to its unique –N–N=CH- pharmacophore structure . It can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal ions, thereby interfering with the enzyme’s function.
Comparison with Similar Compounds
Similar compounds to N-(3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE include other Schiff base hydrazones derived from different aldehydes and hydrazines. Some examples are:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide .
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide .
- N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl]amino}benzohydrazide .
The uniqueness of N-(3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE lies in its specific substitution pattern and the presence of the 4-methylbenzamide group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H17Cl2N3O2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-14-8-10-15(11-9-14)21(28)26-17-5-2-4-16(12-17)22(29)27-25-13-18-19(23)6-3-7-20(18)24/h2-13H,1H3,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
NKRGIAHWCSPNEH-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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